2-Methyl-1,4-piperazinediacetonitrile
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Overview
Description
2-Methyl-1,4-piperazinediacetonitrile is a nitrogen-containing heterocyclic compound It is characterized by a piperazine ring substituted with a methyl group and two acetonitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,4-piperazinediacetonitrile typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction is carried out under basic conditions, often using diphenylvinylsulfonium triflate as a reagent . Another method involves the Ugi reaction, which is a multicomponent reaction that forms the piperazine ring . Additionally, the ring opening of aziridines under the action of N-nucleophiles can also be employed .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1,4-piperazinediacetonitrile can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the piperazine ring.
Reduction: Amines derived from the reduction of nitrile groups.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyl-1,4-piperazinediacetonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-1,4-piperazinediacetonitrile involves its interaction with various molecular targets. The piperazine ring can act as a scaffold for binding to enzymes or receptors, thereby modulating their activity . The nitrile groups can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity .
Comparison with Similar Compounds
Similar Compounds
1,4-Piperazinediacetonitrile: Lacks the methyl group, which can affect its chemical reactivity and biological activity.
2-Methyl-1,4-naphthoquinone: Shares the methyl group but has a different core structure, leading to different applications and properties.
Uniqueness
2-Methyl-1,4-piperazinediacetonitrile is unique due to the presence of both the piperazine ring and the nitrile groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
58619-57-1 |
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Molecular Formula |
C9H14N4 |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
2-[4-(cyanomethyl)-3-methylpiperazin-1-yl]acetonitrile |
InChI |
InChI=1S/C9H14N4/c1-9-8-12(4-2-10)6-7-13(9)5-3-11/h9H,4-8H2,1H3 |
InChI Key |
FUEDQQHTMWITRL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCN1CC#N)CC#N |
Origin of Product |
United States |
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